Dorzolamide hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Aqueous Humor Production

Glaucoma is characterized by abnormally high IOP, often caused by excessive production of aqueous humor, the fluid that fills the anterior chamber of the eye. Dorzolamide hydrochloride acts by inhibiting carbonic anhydrase, an enzyme crucial for bicarbonate production in the ciliary epithelium. This, in turn, reduces aqueous humor formation, making it a valuable tool for researchers to study the role of carbonic anhydrase in this process.

Evaluating Treatment Efficacy

Glaucoma research involves testing the effectiveness of new medications or treatment strategies. Dorzolamide hydrochloride, with its well-defined IOP-lowering effect, can serve as a benchmark treatment in these studies. Researchers can compare the IOP-lowering capabilities of new drugs against dorzolamide to gauge their efficacy [].

Investigating Combination Therapies

Glaucoma often requires a multi-pronged approach to manage IOP effectively. Dorzolamide hydrochloride is frequently combined with other medications like beta-blockers or prostaglandin analogs for enhanced IOP control. Research studies use dorzolamide-based combinations to assess their synergistic effects and optimize treatment regimens for glaucoma patients [].

Studying Mechanisms of Action

Dorzolamide hydrochloride's mechanism of action involves inhibiting carbonic anhydrase, but the full picture of its impact on the eye is still being explored. Researchers are using dorzolamide to investigate its influence on other physiological processes in the eye, such as blood flow regulation or extracellular matrix remodeling, potentially leading to a more comprehensive understanding of glaucoma pathogenesis [].

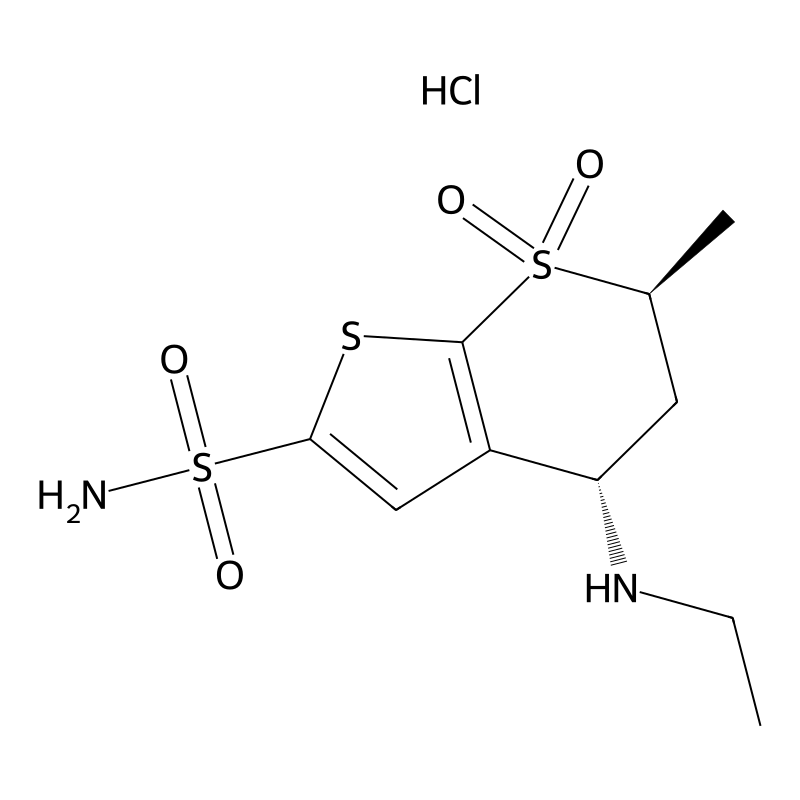

Dorzolamide hydrochloride is a carbonic anhydrase inhibitor primarily used in ophthalmic solutions to manage elevated intraocular pressure associated with conditions like open-angle glaucoma and ocular hypertension. Chemically, it is classified as a sulfonamide derivative, specifically described as (4S-trans)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide monohydrochloride, with an empirical formula of C10H16N2O4S3·HCl and a molecular weight of approximately 360.9 g/mol. The compound appears as a white to off-white crystalline powder, soluble in water but only slightly soluble in methanol and ethanol. It is typically formulated as a sterile, isotonic ophthalmic solution with a pH around 5.6 and osmolarity between 260-330 mOsM .

- Dorzolamide hydrochloride is generally well-tolerated but can cause side effects like eye burning, stinging, and blurred vision [].

- Serious side effects are rare but can include allergic reactions and Stevens-Johnson syndrome [].

- Dorzolamide should not be used by individuals with hypersensitivity to sulfonamides or severe kidney impairment [].

Dorzolamide hydrochloride acts by inhibiting the enzyme carbonic anhydrase II, which catalyzes the reversible hydration of carbon dioxide to bicarbonate ions. This inhibition disrupts the formation of bicarbonate ions in the ciliary processes of the eye, leading to decreased sodium and fluid transport, ultimately reducing aqueous humor secretion and lowering intraocular pressure . The primary reaction can be summarized as follows:

By inhibiting carbonic anhydrase, dorzolamide shifts this equilibrium, reducing the production of bicarbonate and consequently aqueous humor.

Dorzolamide hydrochloride exhibits significant biological activity through its selective inhibition of carbonic anhydrase II, which is predominantly found in red blood cells and the ciliary body of the eye. This selectivity allows dorzolamide to effectively lower intraocular pressure without causing substantial systemic side effects typically associated with oral carbonic anhydrase inhibitors . Its pharmacodynamics indicate that dorzolamide lowers intraocular pressure by approximately 20%, and its effects begin within three hours of administration .

The synthesis of dorzolamide hydrochloride involves several steps, including the formation of the thieno[2,3-b]thiopyran core followed by sulfonation and amination. The key steps include:

- Formation of Thieno[2,3-b]thiopyran: This step involves cyclization reactions that create the bicyclic structure.

- Sulfonation: Introduction of the sulfonamide group is achieved through reactions with sulfonyl chlorides.

- Amination: The ethylamino group is introduced via nucleophilic substitution reactions.

These synthetic routes ensure the production of dorzolamide with high purity and yield suitable for pharmaceutical applications .

Dorzolamide hydrochloride is primarily used in ophthalmology to treat elevated intraocular pressure due to:

- Open-angle glaucoma

- Ocular hypertension

It is available as a standalone treatment or in combination with other medications like timolol maleate (as Cosopt) to enhance therapeutic efficacy . The drug's ability to penetrate ocular tissues makes it effective in reducing intraocular pressure while minimizing systemic exposure and side effects.

Dorzolamide hydrochloride belongs to a class of carbonic anhydrase inhibitors that includes other compounds such as:

- Acetazolamide

- Methazolamide

- Dichlorphenamide

Comparison TableCompound Type Route of Administration Key Characteristics Dorzolamide Carbonic anhydrase inhibitor Topical (eye drops) Selective for carbonic anhydrase II; minimal systemic effects Acetazolamide Carbonic anhydrase inhibitor Oral First-generation; significant systemic side effects Methazolamide Carbonic anhydrase inhibitor Oral Intermediate properties; some systemic effects Dichlorphenamide Carbonic anhydrase inhibitor Oral Older agent; more systemic side effects

| Compound | Type | Route of Administration | Key Characteristics |

|---|---|---|---|

| Dorzolamide | Carbonic anhydrase inhibitor | Topical (eye drops) | Selective for carbonic anhydrase II; minimal systemic effects |

| Acetazolamide | Carbonic anhydrase inhibitor | Oral | First-generation; significant systemic side effects |

| Methazolamide | Carbonic anhydrase inhibitor | Oral | Intermediate properties; some systemic effects |

| Dichlorphenamide | Carbonic anhydrase inhibitor | Oral | Older agent; more systemic side effects |

Dorzolamide's uniqueness lies in its topical application and selectivity for carbonic anhydrase II, which reduces the risk of systemic side effects commonly seen with oral formulations like acetazolamide .

Dorzolamide hydrochloride contains two asymmetric carbon centers at positions 4 and 6 of the thieno[2,3-b]thiopyran ring system, resulting in four potential stereoisomeric forms [1] [2]. The molecule exists as diastereomeric pairs, comprising both cis and trans configurations, with each diastereomer capable of existing as enantiomeric pairs [3] [2].

The four stereoisomeric forms are systematically designated as:

- (4S,6S)-dorzolamide (trans configuration)

- (4R,6R)-dorzolamide (trans enantiomer)

- (4S,6R)-dorzolamide (cis configuration)

- (4R,6S)-dorzolamide (cis configuration)

Significance of the 4S,6S Configuration

The (4S,6S)-stereoisomer represents the therapeutically active form of dorzolamide hydrochloride [1] [3] [4]. This specific stereochemical configuration is essential for optimal binding to carbonic anhydrase enzymes and subsequent pharmacological activity [4] [5]. The compound is chemically described as (4S,6S)-4-(ethylamino)-5,6-dihydro-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide hydrochloride [1] [3].

Research demonstrates that the (4S,6S)-configuration exhibits potent carbonic anhydrase inhibitory activity with an IC50 of 0.18 nanomolar against human carbonic anhydrase II [6] [7]. This high selectivity and potency are directly attributed to the specific three-dimensional arrangement of functional groups that enables optimal enzyme-substrate interactions [5] [7].

The pharmaceutical significance of maintaining the (4S,6S)-configuration is evidenced by regulatory requirements demanding enantiomeric purity greater than 99% in commercial formulations [3] [8]. This stringent purity specification reflects the critical importance of stereochemical integrity for therapeutic efficacy and safety [9] [10].

Trans-Isomer Specificity

The trans-diastereomeric relationship between the substituents at positions 4 and 6 is crucial for biological activity [3] [11] [8]. The trans-isomer specificity arises from the spatial arrangement that positions the ethylamino group and methyl substituent in optimal orientations for enzyme binding [11] [2].

Synthetic processes consistently demonstrate preferential formation of trans-isomers over cis-isomers, with ratios typically achieving 80:20 or better before purification [3] [8]. However, the presence of cis-isomers as impurities necessitates specific separation strategies to achieve pharmaceutical-grade purity [3] [8] [12].

Studies utilizing crystallographic analysis confirm that the trans-configuration adopts a specific conformational arrangement where the dihedral angle between the thiophene ring and sulfonamide group measures 80.7 degrees [13]. This geometric relationship is fundamental to the compound's ability to interact effectively with the active site of carbonic anhydrase enzymes [13].

Chiral Separation Methodologies

Multiple chiral separation methodologies have been developed and validated for the resolution of dorzolamide stereoisomers, each offering distinct advantages for specific applications [9] [14] [15] [12] [16].

High-Performance Liquid Chromatography with Chiral Stationary Phases

Direct chiral separation using high-performance liquid chromatography represents the most widely employed analytical approach [9] [17] [10]. The method utilizes a chiral-alpha1-acid glycoprotein column (150 × 4.0 millimeters, 5 micrometers) with ammonium acetate buffer at pH 7.0 as the mobile phase [9] [10].

Validation studies demonstrate excellent resolution between the (4S,6S) and (4R,6R) enantiomers, with separation factors exceeding 1.5 [9] [10]. The method achieves detection limits of 0.2 micrograms per milliliter for (4S,6S)-dorzolamide and 0.05 micrograms per milliliter for the (4R,6R)-enantiomer [9] [10]. Repeatability studies indicate relative standard deviations below 2%, confirming the method's precision and reliability [9] [10].

Normal Phase Chiral Chromatography

Alternative separation methodologies employ cellulose-derived chiral stationary phases under normal phase conditions [14] [15]. The optimized system utilizes an AD-H cellulose chiral column (250 × 4.6 millimeters, 5 micrometers) with a mobile phase consisting of normal hexane, absolute ethanol, and diethylamine in volumetric ratios of 84:16:0.02 [14] [15].

This methodology achieves complete baseline separation of dorzolamide enantiomers with column temperatures maintained at 30 degrees Celsius and flow rates of 1.0 milliliters per minute [14] [15]. The separation demonstrates excellent reproducibility and is particularly suited for quality control applications in pharmaceutical manufacturing [14] [15].

Chemical Resolution Methods

Industrial-scale enantiomeric purification employs chemical resolution using chiral resolving agents [3] [12] [16]. The established method utilizes di-p-toluoyl-L-tartaric acid to form diastereomeric salts with differential solubilities [3] [12] [18].

The resolution process involves treatment of racemic trans-dorzolamide with di-p-toluoyl-L-tartaric acid in a mixed solvent system of 2-propanol and acetonitrile [3] [12] [18]. This solvent combination reduces the required volume from approximately 100 volumes to 10 volumes compared to traditional methods using n-propanol alone [3] [12] [18].

An alternative resolution methodology employs (1S)-(+)-10-camphorsulfonic acid as the resolving agent [16]. This approach offers advantages in terms of cost-effectiveness and recovery of the resolving agent, while maintaining comparable enantiomeric separation efficiency [16].

Selective Crystallization

Selective crystallization techniques enable separation of trans and cis diastereomers through differential salt formation [3] [8] [12]. Salicylic acid serves as an effective selective crystallization agent, forming preferential salts with trans-isomers while leaving cis-isomers in solution [3] [8].

The salicylate salt formation method achieves trans-isomer content exceeding 99% while reducing cis-isomer impurities to below 1% [3] [8]. This methodology is particularly effective when the initial trans:cis ratio exceeds 95:5, though repeated purification may be required for samples with higher cis-isomer content [3] [12].

Enantiomeric Purity Determination

Accurate determination of enantiomeric purity is essential for pharmaceutical quality control and regulatory compliance [9] [19] [10]. Multiple analytical approaches have been developed and validated to meet these requirements [9] [19] [10].

Chromatographic Methods

High-performance liquid chromatography with chiral stationary phases provides the primary methodology for enantiomeric purity determination [9] [17] [10]. The validated method demonstrates linearity across concentration ranges of 0.5-10 micrograms per milliliter for (4S,6S)-dorzolamide and 0.2-5 micrograms per milliliter for the (4R,6R)-enantiomer [9] [10].

Method validation parameters confirm excellent accuracy with recovery percentages between 98-102% [9] [10]. Precision studies demonstrate relative standard deviations below 2% for both intra-day and inter-day measurements [9] [10]. The limit of detection and limit of quantification values enable detection of enantiomeric impurities at levels well below regulatory thresholds [9] [10].

Nuclear Magnetic Resonance Spectroscopy

Nuclear magnetic resonance spectroscopy with chiral solvating agents offers an alternative approach for enantiomeric purity assessment [19] [20]. This methodology utilizes chiral solvating agents such as (R)-1,1'-bi-2-naphthol to create transient diastereomeric complexes that exhibit distinct nuclear magnetic resonance chemical shifts [19].

The nuclear magnetic resonance approach eliminates the need for expensive chiral chromatographic columns and provides rapid analysis capabilities [19]. However, the method requires careful optimization of chiral solvating agent concentrations and is primarily suited for research applications rather than routine quality control [19].

Optical Rotation Measurements

Optical rotation measurements provide a complementary method for confirming enantiomeric identity and purity [1] [6]. Dorzolamide hydrochloride exhibits a specific rotation of approximately -17 degrees (c=1, water) at 405 nanometers [21]. This characteristic optical activity serves as a rapid screening method for confirming the presence of the correct enantiomer [1] [21].

However, optical rotation measurements alone cannot quantify enantiomeric purity with sufficient precision for pharmaceutical applications and must be supplemented with chromatographic methods [21].

Stereochemistry-Activity Relationship

The relationship between stereochemical configuration and biological activity in dorzolamide demonstrates the critical importance of three-dimensional molecular architecture for pharmaceutical efficacy [5] [22] [7].

Carbonic Anhydrase Inhibition Profile

The (4S,6S)-stereoisomer exhibits exceptional selectivity for carbonic anhydrase isoforms relevant to ophthalmic applications [6] [5] [7]. Quantitative structure-activity relationship studies reveal IC50 values of 0.18 nanomolar for human carbonic anhydrase II, the primary therapeutic target [6] [7].

Comparative studies demonstrate that the (4S,6S)-configuration shows 3,333-fold selectivity for carbonic anhydrase II compared to carbonic anhydrase I (IC50 = 600 nanomolar) [7]. This selectivity profile minimizes systemic side effects while maximizing therapeutic efficacy in ocular tissues [7].

The stereoisomer also demonstrates significant activity against carbonic anhydrase IV (IC50 = 43 nanomolar), which contributes to its effectiveness in reducing aqueous humor production [6] [7]. Additional isoforms including carbonic anhydrase VII, IX, and XII show varying degrees of inhibition, with Ki values ranging from 3.5 to 52 nanomolar [6] [5].

Molecular Recognition Mechanisms

Crystallographic studies of dorzolamide bound to human carbonic anhydrase reveal the molecular basis for stereochemical selectivity [5] [13]. The (4S,6S)-configuration positions the sulfonamide group for optimal coordination with the zinc ion at the enzyme active site [5] [13].

The three-dimensional arrangement enables formation of multiple hydrogen bonds and hydrophobic interactions that stabilize the enzyme-inhibitor complex [5] [13]. The specific geometry of the trans-configuration ensures proper alignment of the ethylamino substituent with hydrophobic amino acid residues including valine 121, leucine 141, valine 143, leucine 198, and valine 207 [5].

Studies demonstrate that deviation from the (4S,6S)-configuration significantly reduces binding affinity and inhibitory potency [23]. The (4R,6R)-enantiomer exhibits substantially reduced carbonic anhydrase inhibition, while cis-isomers show minimal biological activity [2] [24] [23].

Pharmacokinetic Implications

The stereochemical configuration influences not only target binding but also pharmacokinetic properties including tissue distribution and metabolic stability [25] [26]. The (4S,6S)-isomer demonstrates optimal corneal penetration and retention within ocular tissues [27] [25].

Metabolic studies reveal that dorzolamide undergoes N-deethylation to form an active metabolite that retains carbonic anhydrase inhibitory activity [25] [26]. The stereochemical integrity is maintained during this metabolic transformation, preserving the therapeutic activity of the resulting metabolite [25] [26].

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H361 (11.11%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

H373 (77.78%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Lyases (EC4)

Aldehyde-lyases [EC:4.1.2.-]

CA [HSA:759 760 761 762 763 11238 765 766 767 768 771 377677 23632] [KO:K01672 K18245 K18246]

Pictograms

Irritant;Health Hazard